(R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid
Overview
Description
“®-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid” is a chemical compound. However, there is limited information available about this specific compound. A similar compound, “3-(3,5-Dimethoxyphenyl)propanoic acid”, has a molecular formula of C11H14O4, an average mass of 210.227 Da, and a monoisotopic mass of 210.089203 Da1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “®-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid”. However, a related compound, “®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3,5-dimethoxyphenyl)propanoic acid”, has been mentioned in the literature2.Molecular Structure Analysis
The molecular structure of “®-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid” is not readily available. However, “3-(3,5-Dimethoxyphenyl)propanoic acid” has a molecular formula of C11H14O41.Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving “®-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid”.Physical And Chemical Properties Analysis
The physical and chemical properties of “®-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid” are not readily available. However, “3-(3,5-Dimethoxyphenyl)propanoic acid” has a molecular formula of C11H14O4, an average mass of 210.227 Da, and a monoisotopic mass of 210.089203 Da1.Scientific Research Applications
- There is a compound named “®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3,5-dimethoxyphenyl)propanoic acid” with CAS Number: 511272-41-6 . This compound might have similar properties or applications due to the structural similarity.
- Another compound “3-(3,5-Dimethoxyphenyl)propanoic acid” with CAS Number: 717-94-2 might also have related applications.
- Boronic acids and their esters, which could potentially include derivatives of “®-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid”, are highly considered compounds for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .
- There is a compound named “®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3,5-dimethoxyphenyl)propanoic acid” with CAS Number: 511272-41-6 . This compound might have similar properties or applications due to the structural similarity.
- Another compound “3-(3,5-Dimethoxyphenyl)propanoic acid” with CAS Number: 717-94-2 might also have related applications.
- Boronic acids and their esters, which could potentially include derivatives of “®-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid”, are highly considered compounds for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .
Safety And Hazards
The safety and hazards of “®-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid” are not readily available. However, a related compound, “(3,4-Dimethoxyphenyl)acetic acid”, is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation4.
Future Directions
The future directions for the research and application of “®-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid” are not readily available. However, the study of related compounds, such as “3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA)”, could provide insights into the potential health benefits of dietary polyphenols3.
properties
IUPAC Name |
(3R)-3-amino-3-(3,5-dimethoxyphenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4/c1-15-8-3-7(4-9(5-8)16-2)10(12)6-11(13)14/h3-5,10H,6,12H2,1-2H3,(H,13,14)/t10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUPNLRFWWQFWCS-SNVBAGLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(CC(=O)O)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1)[C@@H](CC(=O)O)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10375913 | |
Record name | AG-H-17929 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10375913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid | |
CAS RN |
792183-19-8 | |
Record name | AG-H-17929 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10375913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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